N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide
Description
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide is a sulfonamide-containing pyrazole derivative characterized by a tetrahydropyran (oxan-4-yl) substituent at the 1-position of the pyrazole ring and a methanesulfonamide group at the 4-position. This structural motif confers unique physicochemical properties, such as enhanced solubility due to the polar sulfonamide group and the tetrahydropyran’s conformational flexibility.
Properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3S/c1-17(14,15)12-10-6-11-13(8-10)7-9-2-4-16-5-3-9/h6,8-9,12H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXGRSXMTLOXNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CN(N=C1)CC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide typically involves multi-step organic reactions. One common route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the tetrahydropyran moiety: This step involves the alkylation of the pyrazole ring with a tetrahydropyran-4-ylmethyl halide in the presence of a base such as potassium carbonate.
Introduction of the methanesulfonamide group: This is typically done by reacting the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanesulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, it may be used as a probe to study enzyme interactions, particularly those involving sulfonamide groups.
Medicine
Industry
In the industrial sector, it can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, inhibiting their activity. The pyrazole ring can participate in π-π interactions, further stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Structural Features
The table below compares the substituents and core structures of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide with key analogs from the evidence:
Key Observations :
- Substituent Diversity : The target compound’s oxan-4-ylmethyl group distinguishes it from analogs with aryl (e.g., 4-fluorophenyl in Compound 16 ) or heteroaryl (e.g., pyrazolo-pyrimidine in Example 56 ) substituents.
- Conformational Flexibility: The tetrahydropyran group may enhance solubility compared to rigid aromatic substituents in analogs like the 3-chlorophenoxy group in .
Biological Activity
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, antibacterial properties, and other therapeutic potentials, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a pyrazole ring and a methanesulfonamide group. Its molecular formula is with a molecular weight of approximately 288.34 g/mol. The presence of the oxan group contributes to its solubility and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.34 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The methanesulfonamide moiety is known for its role in inhibiting specific enzymes, such as carbonic anhydrase and urease, which are critical in various physiological processes.
Enzyme Inhibition
Research indicates that compounds containing the methanesulfonamide group exhibit significant inhibition of key enzymes:
- Carbonic Anhydrase Inhibition : This enzyme plays a vital role in regulating pH and fluid balance in biological systems. Inhibitors of carbonic anhydrase can be beneficial in treating conditions such as glaucoma and edema.
- Urease Inhibition : Urease inhibitors are important in managing infections caused by urease-producing bacteria, which can lead to urinary tract infections and kidney stones.
Antibacterial Activity
The compound has been evaluated for its antibacterial properties against various strains of bacteria. Studies have shown that it exhibits moderate to strong activity against Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Screening
A recent study assessed the antibacterial efficacy of this compound against common pathogens:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Bacillus subtilis | 18 | 16 µg/mL |
These results indicate promising antibacterial activity, particularly against Bacillus subtilis, suggesting potential applications in treating bacterial infections.
Pharmacological Applications
Beyond antibacterial activity, this compound shows promise in various therapeutic areas:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory conditions.
- Anticancer Potential : Research into the anticancer effects of similar pyrazole derivatives indicates potential pathways for further exploration in cancer therapy.
Q & A
Basic: What are the key steps in synthesizing N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide?
The synthesis typically involves multi-step reactions starting with functionalization of the pyrazole core. A common approach includes:
- Step 1 : Alkylation of 1H-pyrazol-4-amine with (oxan-4-yl)methyl bromide to introduce the oxane moiety.
- Step 2 : Sulfonamide formation via reaction with methanesulfonyl chloride under controlled pH (e.g., using triethylamine as a base).
- Step 3 : Purification via column chromatography or recrystallization, followed by validation using NMR and mass spectrometry .
Critical parameters include temperature control (0–5°C during sulfonylation) and anhydrous conditions to prevent hydrolysis of intermediates .
Advanced: How can reaction yields be optimized for the sulfonamide coupling step?
Yield optimization requires addressing steric hindrance from the oxane substituent. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 80°C vs. 12 hours conventionally) while improving yields by 15–20% .
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in heterocyclic systems.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, but may require post-reaction dialysis to remove trace impurities .
Basic: What analytical techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Confirms regiochemistry of the pyrazole-oxane linkage (e.g., δ 8.2 ppm for pyrazole C-H, δ 3.5–3.8 ppm for oxane methylene protons) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (theoretical m/z: 313.12 for C₁₁H₁₇N₃O₃S) and detects isotopic patterns .
- HPLC/SFC : Assesses purity (>98% for biological assays) and identifies diastereomers if present .
Advanced: How can crystallographic data resolve ambiguities in structural elucidation?
Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is critical for:
- Twinning analysis : Addressing pseudo-symmetry in the oxane ring, which can lead to misinterpretation of NMR data .
- Hydrogen bonding networks : Identifying interactions between the sulfonamide group and adjacent molecules (e.g., N–H···O=S motifs), which influence solubility and stability .
Refinement protocols should use high-resolution data (d-spacing < 0.8 Å) and anisotropic displacement parameters for non-hydrogen atoms .
Basic: How is the compound’s purity validated for biological testing?
- HPLC with UV/Vis detection : Retention time matching against a reference standard (e.g., 8.2 minutes on a C18 column with acetonitrile/water gradient) .
- Elemental analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values within ±0.3% .
- Thermogravimetric analysis (TGA) : Detects residual solvents (e.g., DMF) that may interfere with assay results .
Advanced: What strategies mitigate discrepancies between computational and experimental solubility data?
- DFT calculations : Adjust solvent models (e.g., COSMO-RS for water/DMSO mixtures) to better predict logP values.
- Dynamic light scattering (DLS) : Identifies aggregation states in aqueous buffers that reduce apparent solubility .
- Co-solvent screening : Addition of 10% PEG-400 improves solubility by disrupting crystalline lattice interactions .
Basic: What biological assays are suitable for preliminary activity screening?
- Enzyme inhibition : Target kinases (e.g., JAK2) or proteases using fluorescence-based assays (IC₅₀ determination) .
- Receptor binding : Radioligand displacement assays for GPCRs (e.g., GPR139) to assess antagonism .
- Antimicrobial testing : Disk diffusion against E. coli or C. albicans with zone-of-inhibition measurements .
Advanced: How can SAR studies guide structural modifications for enhanced activity?
- Oxane ring substitution : Replacing the oxane with a piperidine ring increases lipophilicity (logP +0.5), improving blood-brain barrier penetration .
- Sulfonamide bioisosteres : Replacing –SO₂NH₂ with –PO(OEt)₂ reduces plasma protein binding, enhancing free fraction in vivo .
- Pyrazole N-methylation : Blocks metabolic oxidation at the 4-position, prolonging half-life in hepatic microsome assays .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (LD₅₀ > 500 mg/kg in rodents) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders (H335: May cause respiratory irritation) .
- Waste disposal : Incinerate at >800°C to prevent environmental release of sulfonamide residues .
Advanced: How can patent claims inform freedom-to-operate analyses?
Review granted patents (e.g., EP4153583 for GPR139 antagonists) to identify overlapping structural motifs:
- Claim 1 : Covers pyrazole-methyl-sulfonamides with aryl substitutions at position 3 .
- Claim 4 : Specifies oxane or piperidine as the preferred heterocycle, necessitating design-around strategies (e.g., morpholine analogs) .
Legal consultation is advised to navigate territorial restrictions (e.g., EU vs. US patent landscapes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
